Boc-D-beta-homoglutamic acid(OBzl)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

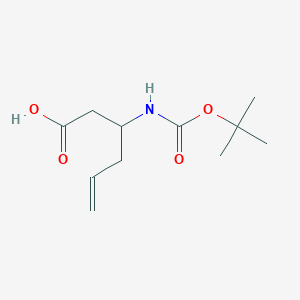

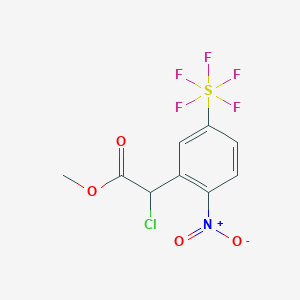

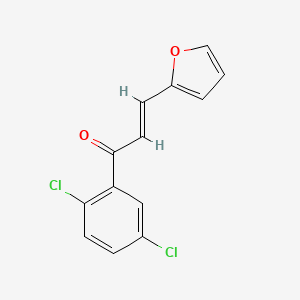

Boc-D-beta-homoglutamic acid(OBzl) is a chemical compound with the molecular formula C18H25NO6 . It is a cyclic dipeptide derivative of homoglutamic acid containing both an N-tert-butoxycarbonyl (Boc) protecting group and a benzyl (Bzl) ester protecting group. It has been used in the synthesis of peptide-based inhibitors of human caspases and human rhinovirus (HRV) 3C protease that have enzyme inhibitory activity in vitro .

Molecular Structure Analysis

The IUPAC name for Boc-D-beta-homoglutamic acid(OBzl) is (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-6-phenylmethoxyhexanoic acid . The InChI string and the Canonical SMILES string are also provided for further structural analysis .Physical And Chemical Properties Analysis

Boc-D-beta-homoglutamic acid(OBzl) has a molecular weight of 351.39 g/mol . It has a density of 1.2±0.1 g/cm3 and a boiling point of 530.0±45.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

Amino Acid Analysis

“Boc-D-beta-homoglutamic acid(OBzl)” is used in the analysis of amino acids . This includes the identification and quantification of individual amino acids in a sample, which is crucial in various fields such as nutrition, health, and biochemistry.

De Novo Peptide Sequencing

This compound plays a significant role in de novo peptide sequencing , a process used to determine the amino acid sequence of a protein or peptide. This is particularly important in proteomics research where understanding the structure of proteins can help elucidate their functions.

Amino Acid Composition Analysis

“Boc-D-beta-homoglutamic acid(OBzl)” is used in the analysis of the amino acid composition of proteins . This involves determining the quantities of different amino acids present in a protein, which can provide insights into the protein’s structure and function.

Chiral Analysis of Amino Acids

This compound is used in the chiral analysis of amino acids . Chiral analysis is important in the study of stereochemistry in molecules, particularly in pharmaceutical research where the chirality of a molecule can significantly affect its biological activity.

C-terminal Amino Acid Sequence Analysis

“Boc-D-beta-homoglutamic acid(OBzl)” is used in the analysis of the C-terminal sequence of amino acids . This involves determining the sequence of amino acids from the C-terminus of a protein, which can provide valuable information about the protein’s structure and function.

Derivatization Analysis of Amino Acids

This compound is used in the derivatization analysis of amino acids . Derivatization is a process used to modify the chemical structure of an amino acid to make it more amenable to analysis, particularly in techniques such as mass spectrometry and HPLC.

Direct Analysis of Underivatized Amino Acids

“Boc-D-beta-homoglutamic acid(OBzl)” is also used in the direct analysis of underivatized amino acids . This involves the analysis of amino acids without any prior chemical modification, which can provide a more accurate representation of the amino acids present in a sample.

Mass Spectrometric Analysis

Lastly, this compound is used in mass spectrometric analysis of amino acids . Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, and is widely used in the identification and quantification of amino acids in complex biological samples.

Propiedades

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-6-phenylmethoxyhexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO6/c1-18(2,3)25-17(23)19-14(11-15(20)21)9-10-16(22)24-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,23)(H,20,21)/t14-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JABNOCWCLLYHKE-CQSZACIVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC(=O)OCC1=CC=CC=C1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-D-beta-homoglutamic acid(OBzl) | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl ({5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}thio)acetate](/img/structure/B6416196.png)

![2-(3-Bromophenyl)-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1,3,4-oxadiazole](/img/structure/B6416209.png)

![Ethyl 2-{7-hydroxy-1H,2H,3H,4H-cyclopenta[b]indol-3-ylacetate](/img/structure/B6416231.png)

![4-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde](/img/structure/B6416279.png)

![2-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde](/img/structure/B6416280.png)